molecular formula C12H14N4O4S2 B132596 Thiophanate-methyl CAS No. 23564-05-8

Thiophanate-methyl

Cat. No.: B132596
CAS No.: 23564-05-8
M. Wt: 342.4 g/mol
InChI Key: QGHREAKMXXNCOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophanate-methyl (C₁₂H₁₄N₄O₄S₂, CAS 23564-05-8) is a systemic fungicide belonging to the thiourea carbamate class. It exhibits broad-spectrum activity against fungal diseases in crops such as fruits, vegetables, and cereals . Its mode of action involves metabolic conversion to carbendazim, a benzimidazole fungicide that disrupts β-tubulin assembly in fungi, inhibiting cell division . This compound is absorbed through leaves and roots, providing both protective and curative effects . Regulatory bodies, including the EU and Codex Alimentarius, establish maximum residue limits (MRLs) for this compound and its metabolite carbendazim due to their combined toxicological risks .

Mechanism of Action

Target of Action

Thiophanate-methyl is a systemically active benzimidazole fungicide . Its primary target is the β-tubulin , a protein that plays a crucial role in cell division, particularly in the formation of the mitotic spindle during mitosis .

Mode of Action

This compound inhibits the synthesis of β-tubulin . By doing so, it disrupts the normal process of cell division in the fungi, leading to their death .

Biochemical Pathways

The inhibition of β-tubulin synthesis affects the mitotic spindle formation, which is a critical part of the cell division process . This disruption in the cell division process leads to the death of the fungi .

Pharmacokinetics

This compound is rapidly and almost completely absorbed after oral administration . It is rapidly excreted, with approximately 47% in urine and approximately 40% in bile within 48 hours of administration . The major urinary metabolite was 5-hydroxycarbendazim sulfate (5-OH-MBC-S) . There is no potential for accumulation . This compound is widely distributed, with the highest levels in the liver and thyroid .

Result of Action

The result of this compound’s action is the death of the fungi . By inhibiting the synthesis of β-tubulin, this compound disrupts the cell division process, leading to the death of the fungi .

Action Environment

It transforms to its primary metabolite carbendazim within a matter of days whether on foliage, in soil, or in water . It has a low aqueous solubility and low volatility . These properties influence the compound’s action, efficacy, and stability in the environment .

Biochemical Analysis

Biochemical Properties

Thiophanate-methyl interacts with β-tubulin, a protein that is crucial for the structure and function of cells . This interaction inhibits the synthesis of β-tubulin, thereby affecting the biochemical reactions within the cell .

Cellular Effects

The effects of this compound on cells are primarily due to its inhibition of β-tubulin synthesis . This can impact cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to β-tubulin and inhibiting its synthesis . This can lead to changes in gene expression and enzyme activity within the cell .

Temporal Effects in Laboratory Settings

This compound is rapidly excreted, with approximately 47% in urine and approximately 40% in bile within 48 hours of administration . The plasma half-lives were 1.6–2.8 hours after a dose of 13 mg/kg bw and 2.4–7.8 hours after a dose of 140–170 mg/kg bw .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages. In a 13-week dietary toxicity study in rats, the no-observed-adverse-effect level (NOAEL) was 13.9 mg/kg bw per day based on haematological changes indicative of slight anaemia, increased thyroid and liver weights, follicular hyperplasia and hypertrophy of the thyroid and hepatocellular hypertrophy .

Metabolic Pathways

This compound is involved in the metabolic pathway that involves β-tubulin . It interacts with this protein and inhibits its synthesis, which can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is widely distributed, with highest levels in liver and thyroid . It is rapidly excreted, indicating that it is transported efficiently within the body .

Subcellular Localization

The exact subcellular localization of this compound is not clearly defined. Given its interaction with β-tubulin, it is likely that it is localized to areas of the cell where β-tubulin is present .

Biological Activity

Thiophanate-methyl is a systemic fungicide widely used in agriculture to control various fungal diseases in crops. Its biological activity is primarily attributed to its ability to inhibit fungal growth and development. This article delves into the biological activity of this compound, highlighting its mechanisms of action, toxicological effects, and efficacy in agricultural applications.

This compound functions by disrupting the normal cellular processes of fungi. It is converted into its active form, carbendazim, which inhibits the synthesis of fungal microtubules by interfering with the polymerization of tubulin. This inhibition leads to the disruption of mitosis and ultimately results in cell death. The compound exhibits a broad spectrum of activity against various fungal pathogens, including Sclerotinia sclerotiorum, Botrytis cinerea, and Fusarium species .

Acute and Chronic Toxicity

This compound has been classified as having low acute toxicity in various animal species. Studies indicate that it does not exhibit significant mutagenic or carcinogenic potential at typical exposure levels. For instance, a study on mice showed no evidence of carcinogenic activity even at high dietary concentrations (up to 640 ppm) over extended periods . However, chronic exposure has been associated with thyroid dysfunction and alterations in liver enzyme activities. A two-year study in rats indicated that prolonged exposure could lead to increased thyroid weight and potential thyroid follicular cell adenomas at higher doses .

Reproductive and Developmental Effects

Research on reproductive toxicity has shown that this compound does not significantly affect fertility or fetal development at lower doses. In a multi-generational study involving rats, no teratogenic effects were observed at dietary levels up to 640 ppm . However, at higher doses (1000 mg/kg/day), there was a notable reduction in the number of viable fetuses, indicating potential reproductive risks at elevated exposure levels.

Case Studies

  • Control of Sclerotinia Sclerotiorum : In field trials, this compound demonstrated significant efficacy against Sclerotinia sclerotiorum when applied at specific growth stages of soybeans. Two applications starting at the reproductive growth stage (R1) effectively reduced plant mortality compared to untreated controls . The timing and frequency of applications were critical for maximizing yield benefits.
  • Fungal Disease Management : A comprehensive study evaluated the effectiveness of this compound against various fungal pathogens across different crops. Results indicated that early application before inoculation significantly lowered disease incidence and improved crop yields .

Data Summary

The following table summarizes key findings related to the biological activity and toxicological effects of this compound:

Study TypeFindingsReference
Acute ToxicityLow acute toxicity; no significant adverse effects observed at typical exposure levels
Chronic ToxicityIncreased thyroid weight; potential for thyroid follicular cell adenomas at high doses
Reproductive EffectsNo teratogenic effects observed at lower doses; reduced viable fetuses at high doses
Efficacy Against Fungal PathogensSignificant reduction in disease incidence when applied pre-inoculation

Scientific Research Applications

Crop Efficacy

Thiophanate-methyl is utilized in various crops due to its broad-spectrum activity. The following table summarizes its effectiveness against specific fungal diseases in different crops:

Crop Target Disease Application Rate Efficacy
ApplesScab0.5-1.0 kg/haHigh
GrapesPowdery mildew0.5-1.5 kg/haHigh
TomatoesEarly blight0.5-1.0 kg/haModerate
CitrusAlternaria1.0-2.0 kg/haHigh
PeppersBotrytis0.5-1.0 kg/haModerate

These application rates are based on field trials and regulatory guidelines .

Residue Management

This compound breaks down rapidly in the environment to form carbendazim, which can lead to concerns regarding pesticide residues in food products. Studies have shown that residues decrease significantly after pre-harvest intervals, with levels often falling below the maximum residue limits (MRLs) set by regulatory agencies .

Soil Microflora

Research indicates that this compound does not significantly affect soil microbial populations at recommended application rates. In laboratory studies, it was found that the microbial counts remained stable even after exposure to this compound solutions . This suggests that its use may not disrupt soil health when applied correctly.

Aquatic Toxicity

However, this compound has been shown to induce hepatotoxicity in aquatic organisms like zebrafish, raising concerns about its impact on non-target species in aquatic ecosystems . This highlights the need for careful management practices to mitigate environmental risks.

Toxicological Studies

Toxicological assessments have revealed that this compound exhibits low acute toxicity in mammals . Long-term studies indicate no significant carcinogenic effects at dietary levels up to 640 ppm in mice . However, there are indications of potential reproductive toxicity at higher doses, necessitating further research into its long-term effects on human health and development.

Regulatory Status

Regulatory bodies such as the EPA and APVMA have conducted extensive reviews of this compound's safety profile. While it is classified as a possible human carcinogen under certain conditions, its overall risk assessment suggests that when used according to label instructions, it poses minimal risk to human health .

Efficacy Trials in Grapes

A series of field trials conducted on wine grapes demonstrated that this compound effectively reduced powdery mildew incidence by over 80% compared to untreated controls when applied at recommended rates during critical growth stages .

Residue Studies on Tomatoes

In a residue study involving tomatoes, this compound residues were monitored post-application over several weeks. Results indicated that residues decreased from initial levels of 0.95 mg/kg to below detectable limits within 14 days post-harvest .

Q & A

Q. Basic: What is the primary mechanism of action of thiophanate-methyl against fungal pathogens, and how can researchers validate this in vitro?

This compound belongs to the benzimidazole class of fungicides, which primarily inhibit fungal beta-tubulin polymerization, disrupting microtubule assembly and cell division . To validate this mechanism:

  • Methodology : Conduct in vitro assays using fungal isolates (e.g., Sclerotinia sclerotiorum) exposed to serial dilutions of this compound. Monitor hyphal growth inhibition via microscopy and correlate with β-tubulin gene mutations (e.g., E198A or F200Y substitutions) using PCR and sequencing .
  • Controls : Include carbendazim (a related benzimidazole) as a positive control and untreated fungal cultures for baseline comparison.

Q. Basic: How can researchers optimize HPLC methods for detecting this compound residues in plant matrices?

A validated HPLC protocol involves:

  • Column : Diamonsil C18 (250 mm × 4.6 mm, 5 μm) .
  • Mobile Phase : Methanol-water (70:30 v/v) at 1.0 mL/min flow rate.
  • Detection : UV absorbance at 285 nm.
  • Validation : Spike plant samples (e.g., ginseng) with this compound at 0.2–1.0 μg/g. Calculate recovery rates (target: 85–90%) and relative standard deviation (RSD <5%) across six replicates .

Q. Basic: What experimental designs are effective for evaluating this compound’s efficacy in field trials?

  • Design : Randomized block design with three replications to account for soil heterogeneity .
  • Parameters : Apply this compound at soybean growth stages R1 (flowering initiation) and R2 (full flowering), with a 14-day interval between applications. Measure disease incidence (e.g., Sclerotinia stem rot) and yield improvements .
  • Statistical Analysis : Use ANOVA with post-hoc Tukey tests to compare treatment means. Report significant differences at p < 0.05 .

Q. Advanced: How can researchers resolve contradictions in toxicological data (e.g., clastogenic vs. aneugenic potential) for this compound?

Conflicting evidence on clastogenicity (chromosome breakage) versus aneugenicity (chromosome missegregation) arises from differing methodologies:

  • EFSA Assessment : Relied on in vitro micronucleus tests showing clastogenic potential in human lymphocytes .
  • ECHA RAC Review : Used in vivo rodent studies, concluding only aneugenic activity .
  • Resolution Strategy : Conduct parallel in vitro (e.g., comet assay) and in vivo (e.g., rodent bone marrow micronucleus tests) studies under standardized OECD guidelines. Include dose-response analyses to distinguish threshold effects .

Q. Advanced: What statistical approaches address variability in this compound’s performance across agroecological zones?

  • Multivariate Analysis : Use principal component analysis (PCA) to identify environmental covariates (e.g., rainfall, soil pH) influencing fungicide efficacy.
  • Mixed-Effects Models : Account for random effects like regional differences and fixed effects like application timing .
  • Meta-Analysis : Pool data from geographically diverse trials to quantify overall effect sizes and heterogeneity metrics (e.g., statistic) .

Q. Advanced: How can researchers design studies to investigate this compound resistance evolution in fungal populations?

  • Sampling : Collect pathogen isolates from treated and untreated fields over multiple growing seasons.
  • Selection Pressure Assays : Expose isolates to sub-lethal this compound doses in agar plates. Track EC₅₀ shifts over 10–20 generations.
  • Molecular Monitoring : Screen for β-tubulin mutations via allele-specific PCR. Correlate mutation frequency with resistance ratios .

Q. Advanced: What methodologies are suitable for assessing this compound’s toxicokinetics in non-target organisms?

  • Radiolabeled Studies : Administer ¹⁴C-thiophanate-methyl to model organisms (e.g., rats). Track absorption, distribution (plasma/tissue ratios), metabolism (HPLC-MS/MS), and excretion profiles .
  • In Silico Models : Use physiologically based pharmacokinetic (PBPK) modeling to predict bioaccumulation in ecological risk assessments .

Q. Advanced: How can researchers navigate regulatory discrepancies for this compound in global markets?

  • Case Study : The EU prohibits this compound due to mutagenicity concerns (Category 2), but Codex Alimentarius maintains MRLs (e.g., 7 mg/kg for limes) for import tolerances .
  • Strategy : Conduct residue trials aligned with OECD GLP standards in exporting countries. Submit data to EFSA/JMPR for MRL harmonization, emphasizing crop-specific processing factors (e.g., peel removal in citrus) .

Q. Advanced: What experimental frameworks evaluate synergistic interactions between this compound and biocontrol agents?

  • Factorial Design : Test combinations of this compound (e.g., 0.5× recommended dose) with Bacillus subtilis or Trichoderma harzianum.
  • Metrics : Calculate synergistic coefficients (e.g., Wadley’s formula) based on disease severity indices. Validate via field trials with yield comparisons .

Q. Advanced: How can researchers address data gaps in this compound’s environmental fate under climate change scenarios?

  • Microcosm Studies : Simulate extreme temperatures/rainfall in soil microcosms. Measure this compound degradation half-lives via LC-MS/MS.
  • QSAR Modeling : Predict photodegradation pathways using quantum chemical calculations (e.g., DFT) and validate with UV irradiation experiments .

Comparison with Similar Compounds

Carbendazim

Carbendazim (C₉H₉N₃O₂) is the primary metabolite of thiophanate-methyl and a direct benzimidazole fungicide. Key comparisons include:

  • Toxicity: Carbendazim exhibits higher aneugenic potency (chromosome mis-segregation) compared to this compound, though both require combined risk assessments .
  • Residue Dynamics : After this compound application, residues comprise the parent compound (up to 64% TRR) and carbendazim (up to 29% TRR). Both compounds demonstrate 12-month stability in stored commodities .
  • Regulatory Status : MRLs for carbendazim are often stricter due to its higher toxicity, yet it remains widely used in developing countries despite regulatory restrictions .

Benomyl

Benomyl, another benzimidazole precursor, metabolizes into carbendazim. Unlike this compound:

  • Chemical Structure: Benomyl contains a butylcarbamate group, whereas this compound is a thiourea carbamate .
  • Metabolism: Both degrade to carbendazim, but benomyl’s conversion is more rapid, leading to quicker residue accumulation of carbendazim in plants .

Thiophanate-Ethyl

Thiophanate-ethyl, an analog of this compound with ethyl substituents, shares similar fungicidal activity but differs in:

  • Physical Properties : this compound forms two polymorphs and 14 solvates, while thiophanate-ethyl exhibits four polymorphs and seven solvates. These differences influence solubility and formulation stability .
  • Application : Both are systemic, but thiophanate-ethyl is less commonly used due to formulation challenges and market preferences .

Data Tables

Table 1. Comparative Properties of this compound and Similar Compounds

Property This compound Carbendazim Thiophanate-Ethyl
Chemical Class Thiourea carbamate Benzimidazole Thiourea carbamate
Mode of Action Converts to carbendazim Inhibits β-tubulin Converts to carbendazim
Aneugenic Potency Low High Not reported
Half-Life (Plants) 1.61–2.46 days 1.2–2.1 days* Similar to TM*
MRLs (EU, ppm) 0.01–3.0 (crops) 0.01–2.0 (crops) Not established
Key Metabolites Carbendazim, 2-AB 2-AB, DX-105 Carbendazim (assumed)

*Data extrapolated from this compound studies .

Table 2. Toxicity and Regulatory Profiles

Compound LD₅₀ (Rat, Oral) EU Hazard Classification Key Toxicity Endpoints
This compound >5,000 mg/kg Repr. 1B Thyroid toxicity, aneugenicity
Carbendazim >2,000 mg/kg Repr. 1B Aneugenicity, developmental

Research Findings and Regulatory Considerations

  • Detection Methods : LIBS-HSI combined with PLSR models achieves rapid this compound residue detection (R² = 0.921), outperforming traditional chemical methods .
  • Environmental Behavior : this compound evaporates 2.83× faster than water under wind exposure, influencing field application timing .
  • Risk Assessments : Chronic dietary exposure to this compound and carbendazim in cowpeas poses low risk (risk quotients <27.6%), supporting their regulated use .

Preparation Methods

Conventional Thiocyanation-Synthesis Method

Reaction Mechanism and Reagents

The synthesis involves two sequential reactions:

  • Thiocyanation : Sodium thiocyanate (NaSCN) reacts with methyl chloroformate (ClCOOCH₃) to form thiocyanic acid (CH₃OCOSCN).

  • Condensation : Thiocyanic acid reacts with o-phenylenediamine (C₆H₄(NH₂)₂) to yield thiophanate-methyl .

The stoichiometric equation is:

ClCOOCH3+NaSCNCH3OCOSCN+NaCl\text{ClCOOCH}3 + \text{NaSCN} \rightarrow \text{CH}3\text{OCOSCN} + \text{NaCl} \quad \text{}
CH3OCOSCN+C6H4(NH2)2This compound\text{CH}3\text{OCOSCN} + \text{C}6\text{H}4(\text{NH}2)_2 \rightarrow \text{this compound} \quad \text{}

Process Parameters

A representative protocol from Patent CN101723870B uses:

  • Solvent : Ethyl acetate (103–105 parts by weight)

  • Catalyst : N,N-Dimethylaniline (0.4–0.6 parts)

  • Temperature : 60–70°C for thiocyanation, 25–35°C for condensation

  • Yield : 96.4–97.5% with 98.1–99.2% purity .

Post-synthesis steps include solvent removal via vacuum distillation, filtration, and hot-air drying at 110–130°C .

Water-Soluble Solvent Method

Innovations in Solvent Selection

Patent CN102070500A introduces acetone, tetrahydrofuran (THF), or 1,4-dioxane as water-miscible solvents, eliminating the need for sodium thiocyanate drying (previously required <0.2% moisture) . This reduces energy consumption by 30% and operational costs .

Catalytic Efficiency

Triethylamine (TEA) or N,N-Dimethylaniline is used at 0.5–1.5g per 0.318mol of NaSCN, cutting catalyst usage by 75% compared to earlier methods . Lower catalyst loads mitigate product odor, simplifying formulation into commercial fungicides .

Performance Metrics

  • Reaction Time : 10–60 minutes for thiocyanation, 25–35 minutes for condensation

  • Yield : 97.32–97.5%

  • Purity : 98.6–99.2% .

Solvent-Free Continuous Production

Process Intensification

A solvent-free approach (Patent CN102070500A) directly reacts undried NaSCN with methyl chloroformate, leveraging in-situ generated heat to drive the reaction . This method eliminates solvent recovery steps, reducing wastewater by 80% .

Operational Advantages

  • Temperature Profile : 35–57°C (auto-thermal due to exothermicity)

  • Throughput : 50.4–50.8g product per 500ml batch

  • Purity : 98.6–99.2% without recrystallization .

Comparative Analysis of Methods

ParameterConventional Method Water-Soluble Solvent Solvent-Free
Solvent Ethyl acetateAcetone/THF/1,4-dioxaneNone
Catalyst Load (g) 0.4–0.60.5–1.50.5–1.5
Reaction Time (min) 35–5535–9535–95
Yield (%) 96.4–97.597.32–97.597.32–97.5
Purity (%) 98.1–99.298.6–99.298.6–99.2
Wastewater (L/kg) 12–153–50–2

Environmental and Economic Considerations

Waste Reduction

The solvent-free method generates <2L wastewater per kg of product, versus 15L in conventional processes . Catalytic improvements further cut hazardous byproducts, aligning with green chemistry principles .

Energy Efficiency

Eliminating sodium thiocyanate drying and solvent distillation reduces energy use by 40–50%, lowering production costs by $120–150 per ton .

Properties

IUPAC Name

methyl N-[[2-(methoxycarbonylcarbamothioylamino)phenyl]carbamothioyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4S2/c1-19-11(17)15-9(21)13-7-5-3-4-6-8(7)14-10(22)16-12(18)20-2/h3-6H,1-2H3,(H2,13,15,17,21)(H2,14,16,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHREAKMXXNCOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC(=S)NC1=CC=CC=C1NC(=S)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4S2
Record name THIOPHANATE-METHYL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18236
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1024338
Record name Thiophanate-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1024338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Thiophanate-methyl appears as colorless crystals or light brown powder. (NTP, 1992), Colorless solid; [Merck Index] Colorless or light brown solid; [CAMEO] Colorless crystalline solid; [MSDSonline], Colorless crystals or light brown powder.
Record name THIOPHANATE-METHYL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18236
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Thiophanate-methyl
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7419
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name THIOPHANATE-METHYL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/890
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Sparingly soluble in most organic solvents at 25 °C (2.9 g/100 mL acetone; 7.8X10-1 g/100 mL methanol; 8.4X10-1 g/100 mL ethyl acetate; 7.3X10-2 g/100 mL dichloromethane; 1.8X10-2 g/100 mL n-octanol; 1.1X10-2 g/100 mL xylene; and 4.7X10-5 g/100 mL n-hexane), In acetone 58.1, cyclohexanone 43, methanol 29.2, acetonitrile 24.4, ethyl acetate 11.9 (all in g/kg, 23 °C). Slightly soluble in hexane., Thiophanate methyl is slightly soluble in most organic solvents... ., Soluble in acetone, methanol, chloroform and acetonitrile., For more Solubility (Complete) data for THIOPHANATE METHYL (6 total), please visit the HSDB record page.
Record name THIOPHANATE-METHYL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18236
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name THIOPHANATE METHYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6937
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

less than 0.0000001 mmHg at 68 °F (NTP, 1992), 0.00000007 [mmHg], 7.13X10-8 mm Hg at 25 °C, <0.0000001 mmHg
Record name THIOPHANATE-METHYL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18236
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Thiophanate-methyl
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7419
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name THIOPHANATE METHYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6937
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name THIOPHANATE-METHYL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/890
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Color/Form

Colorless crystals, Colorless prisms, Colorless crystalline solid

CAS No.

23564-05-8
Record name THIOPHANATE-METHYL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18236
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Thiophanate methyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23564-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiophanate-methyl [ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023564058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiophanate M
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170811
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thiophanate-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1024338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiophanate-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.567
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THIOPHANATE-METHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4N81R84L8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name THIOPHANATE METHYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6937
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name THIOPHANATE-METHYL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/890
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

342 °F (Decomposes) (NTP, 1992), 172 °C (decomposes), MP: 181.5 - 182.5 °C, 342 °F
Record name THIOPHANATE-METHYL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18236
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name THIOPHANATE METHYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6937
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name THIOPHANATE-METHYL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/890
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Thiophanate-methyl
Thiophanate-methyl
Thiophanate-methyl
Thiophanate-methyl
Thiophanate-methyl
Thiophanate-methyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.